molecular formula C18H34Cl2N2O5S B000296 Clindamycin hydrochloride CAS No. 21462-39-5

Clindamycin hydrochloride

Cat. No.: B000296
CAS No.: 21462-39-5
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-XJQDNNTCSA-N
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Mechanism of Action

Target of Action

Clindamycin hydrochloride primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds during protein synthesis.

Mode of Action

This compound works by binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, this compound disrupts the transpeptidation reaction, thereby inhibiting the elongation of the peptide chain during protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the growth and survival of the bacteria.

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It has a half-life of approximately 3 hours in adults , indicating that it is metabolized and excreted relatively quickly. This compound is primarily metabolized in the liver and excreted via the bile duct and kidneys .

Result of Action

The action of this compound results in changes in the bacterial cell wall surface, which decreases the adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50s ribosomal subunit, such as chloramphenicol and macrolides (e.g., erythromycin, clarithromycin, and azithromycin), may compete for binding at this site . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of this compound .

Properties

CAS No.

21462-39-5

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

461.4 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChI Key

AUODDLQVRAJAJM-XJQDNNTCSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Canonical SMILES

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

21462-39-5

Pictograms

Irritant

Related CAS

18323-44-9 (Parent)

Synonyms

7 Chloro 7 deoxylincomycin
7-Chloro-7-deoxylincomycin
Chlolincocin
Chlorlincocin
Cleocin
Clindamycin
Clindamycin Hydrochloride
Clindamycin Monohydrochloride
Clindamycin Monohydrochloride, Monohydrate
Dalacin C
Hydrochloride, Clindamycin
Monohydrate Clindamycin Monohydrochloride
Monohydrochloride, Clindamycin
Monohydrochloride, Monohydrate Clindamycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Clindamycin hydrochloride

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